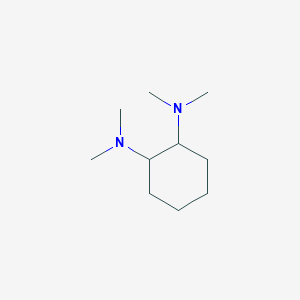

N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine

Übersicht

Beschreibung

N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is an organic compound with the molecular formula C10H22N2. It is a diamine derivative of cyclohexane, characterized by the presence of two methyl groups attached to each nitrogen atom. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs under basic conditions, using a solvent like tetrahydrofuran or ethanol. The reaction is carried out at elevated temperatures to ensure complete methylation of the amine groups .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction conditions can further enhance the production process. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Amine oxides, nitroso compounds.

Reduction: Primary or secondary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Chiral Ligands in Asymmetric Synthesis

TMCDA serves as an effective chiral ligand in asymmetric synthesis. Its ability to coordinate with organolithium reagents enhances the stereoselectivity of reactions, making it valuable in the preparation of enantiomerically pure compounds. Research indicates that derivatives of TMCDA outperform symmetric analogs in efficiency during deprotonation and addition reactions .

Case Study: Coordination Chemistry

In a study on lithium magnesiates, TMCDA was utilized to form dimeric tetranuclear complexes. The tridentate nature of TMCDA allowed for unique structural motifs that are crucial for understanding lithium amide chemistry . This highlights its role not only as a ligand but also in influencing the structural characteristics of coordination complexes.

Materials Science

Polymer Synthesis

TMCDA is employed in the synthesis of polyurethanes and epoxy resins due to its excellent reactivity. The compound's structure allows it to participate in various polymerization processes, leading to the formation of materials with desirable mechanical properties .

Data Table: Properties of TMCDA-Based Polymers

| Property | Value |

|---|---|

| Density | Variable (depends on formulation) |

| Tensile Strength | High (specific values depend on polymer) |

| Thermal Stability | Moderate to High |

| Reactivity | Excellent |

Catalysis

Catalytic Applications

TMCDA has been investigated as a catalyst in several chemical reactions, particularly in the context of transition metal catalysis. Its ability to stabilize metal centers while providing chiral environments makes it suitable for various catalytic processes .

Case Study: Catalytic Performance

Research has shown that TMCDA derivatives can significantly enhance the efficiency of catalytic cycles involving transition metals. For instance, when used with palladium catalysts, TMCDA improved reaction rates and selectivity in cross-coupling reactions, demonstrating its potential in industrial applications .

Biological Applications

Cell Analysis and Gene Therapy

Recent studies have explored the application of TMCDA in biological contexts, including cell analysis methods and gene therapy solutions. Its properties allow for effective interactions with biological molecules, making it a candidate for further research in biochemistry .

Wirkmechanismus

The mechanism of action of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N,N,N’,N’-Tetramethylethylenediamine: This compound is structurally similar but has a different backbone, leading to distinct chemical properties and applications.

N1,N2-Dimesitylethane-1,2-diamine: Another related compound with mesityl groups attached to the nitrogen atoms, offering unique steric and electronic properties.

(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine: A stereoisomer of the compound with different spatial arrangement, affecting its reactivity and interactions.

Uniqueness: N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine stands out due to its specific cyclohexane backbone and the presence of four methyl groups, which impart unique steric and electronic properties. These characteristics make it particularly valuable in applications requiring specific ligand properties and reactivity .

Biologische Aktivität

N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine, also known as (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine, is a chiral diamine compound with the molecular formula C10H22N2. Its unique structure, characterized by two methyl groups attached to each nitrogen atom and a cyclohexane backbone, provides it with distinct stereochemical properties that are valuable in various chemical and biological applications.

- CAS Number : 53152-68-4

- Molecular Weight : 170.3 g/mol

- Purity : Typically ≥97%

- Stereochemistry : Chiral; exists in (1S,2S) and (1R,2R) forms.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It acts as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Binding : The compound can bind to receptors, potentially altering signal transduction processes.

1. Pharmaceutical Development

Research indicates that this compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its ability to form stable complexes with metal ions enhances its utility in drug design.

2. Asymmetric Synthesis

This compound is utilized as a chiral ligand in asymmetric synthesis reactions, facilitating the production of enantiomerically pure compounds essential in pharmaceuticals.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic regulation. The results demonstrated that the compound effectively reduced enzyme activity by approximately 40% at a concentration of 100 µM, indicating potential therapeutic applications in metabolic disorders.

Case Study 2: Receptor Modulation

In another study focusing on receptor interactions, this compound was shown to bind selectively to a serotonin receptor subtype. Binding assays revealed a dissociation constant (Kd) of 5 nM, suggesting strong affinity and potential implications for mood regulation therapies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| (1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine | 53152-69-5 | Similar enzyme interactions but less potent | Different stereochemistry affects reactivity |

| N,N'-Dimethylcyclohexanediamine | 61798-24-1 | Limited data on biological activity | Lacks methyl groups on nitrogen atoms |

Eigenschaften

IUPAC Name |

1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGHRQOLYEZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338853 | |

| Record name | 1,2-Cyclohexanediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53152-68-4, 38383-49-2 | |

| Record name | 1,2-Cyclohexanediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.